1-Heptylcyclohexene

Descripción

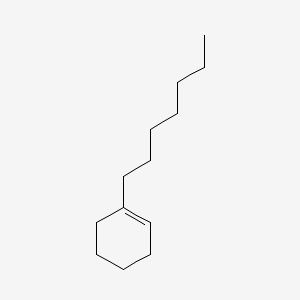

1-Heptylcyclohexene (CAS 15232-86-7) is an organic compound featuring a cyclohexene ring substituted with a heptyl group at the 1-position. Its molecular formula is C₁₃H₂₄, with a molecular weight of 178.87 g/mol .

Propiedades

Número CAS |

15232-86-7 |

|---|---|

Fórmula molecular |

C13H24 |

Peso molecular |

180.33 g/mol |

Nombre IUPAC |

1-heptylcyclohexene |

InChI |

InChI=1S/C13H24/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h11H,2-10,12H2,1H3 |

Clave InChI |

XDUFGMTUKHRHSO-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCC1=CCCCC1 |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 1-Heptylcyclohexene can be achieved through various synthetic routes. One common method involves the alkylation of cyclohexene with heptyl halides under the presence of a strong base . The reaction typically requires an inert atmosphere and elevated temperatures to proceed efficiently. Industrial production methods may involve catalytic hydrogenation of heptyl-substituted cyclohexadienes or other related intermediates .

Análisis De Reacciones Químicas

1-Heptylcyclohexene undergoes several types of chemical reactions, including:

Substitution: Electrophilic substitution reactions can occur at the cyclohexene ring, especially under acidic conditions.

Common reagents and conditions used in these reactions include strong oxidizing agents , hydrogen gas with metal catalysts , and acidic or basic environments . The major products formed from these reactions are typically heptyl-substituted cyclohexanones, cyclohexanols, and cyclohexanes .

Aplicaciones Científicas De Investigación

1-Heptylcyclohexene has various applications in scientific research:

Mecanismo De Acción

The mechanism by which 1-Heptylcyclohexene exerts its effects depends on the specific reaction or application. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products . In biological systems, its derivatives may interact with cellular enzymes and receptors , modulating various biochemical pathways .

Comparación Con Compuestos Similares

Structural and Molecular Properties

The table below compares key structural features of 1-heptylcyclohexene with structurally related cyclohexene derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Group(s) |

|---|---|---|---|---|

| This compound | 15232-86-7 | C₁₃H₂₄ | 178.87 | Cyclohexene, heptyl chain |

| 1-Phenylcyclohexene | 771-98-2 | C₁₂H₁₄ | 158.24 | Cyclohexene, phenyl group |

| 1-Acetylcyclohexene | 932-66-1 | C₈H₁₂O | 124.18 | Cyclohexene, acetyl group |

| 4-Heptylcyclohexanone | 16618-75-0 | C₁₃H₂₄O | 196.33 | Cyclohexanone, heptyl chain |

| Undecylcyclohexane | 54105-66-7 | C₁₇H₃₄ | 238.45 | Saturated cyclohexane, undecyl chain |

Key Observations :

- This compound and Undecylcyclohexane share long alkyl chains, but the former’s unsaturated cyclohexene ring increases reactivity .

- 1-Phenylcyclohexene and 1-Acetylcyclohexene introduce aromatic or electron-withdrawing groups, altering polarity and reaction pathways .

- 4-Heptylcyclohexanone contains a ketone group, enabling hydrogen bonding and nucleophilic reactions .

Physical Properties

- Solubility: this compound and Undecylcyclohexane are hydrophobic due to their long alkyl chains, favoring non-polar solvents . 1-Acetylcyclohexene and 4-Heptylcyclohexanone exhibit higher polarity, enhancing solubility in polar aprotic solvents .

- Boiling/Melting Points: Longer chains (e.g., heptyl, undecyl) increase boiling points. For example, 4-Heptylcyclohexanone (MW 196.33) likely has a higher boiling point than this compound due to ketone polarity .

Chemical Reactivity

- Alkene Reactivity :

- This compound undergoes addition reactions (e.g., hydrogenation, halogenation) at the double bond. Similar to 1-ethylcyclohexene, it may participate in alkoxylation to form ether derivatives .

- 1-Phenylcyclohexene ’s aromatic ring facilitates electrophilic substitution (e.g., nitration, sulfonation) .

- Ketone Reactivity: 4-Heptylcyclohexanone undergoes typical ketone reactions, such as nucleophilic addition (e.g., Grignard reactions) and oxidation .

- Saturated Analog :

- Undecylcyclohexane is chemically inert compared to unsaturated derivatives, making it suitable for lubricants or solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.